1-((2,6-Difluorophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine
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Overview
Description
1-((2,6-Difluorophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a complex organic compound characterized by the presence of a piperidine ring substituted with a thiophene group and a difluorophenylsulfonyl moiety
Preparation Methods
The synthesis of 1-((2,6-Difluorophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the thiophene group and the difluorophenylsulfonyl moiety. Common reagents used in these reactions include thiophene derivatives, difluorobenzene sulfonyl chloride, and piperidine. Reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-((2,6-Difluorophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((2,6-Difluorophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with unique properties, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 1-((2,6-Difluorophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets. The difluorophenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring and thiophene group contribute to the compound’s overall binding affinity and specificity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar compounds to 1-((2,6-Difluorophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine include other piperidine derivatives and sulfonyl-containing compounds. For example:
1-((2,6-Dichlorophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine: Similar structure but with chlorine atoms instead of fluorine.
1-((2,6-Difluorophenyl)sulfonyl)-4-(furan-3-yl)piperidine: Similar structure but with a furan ring instead of thiophene.
The uniqueness of this compound lies in the specific combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-4-thiophen-3-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2S2/c16-13-2-1-3-14(17)15(13)22(19,20)18-7-4-11(5-8-18)12-6-9-21-10-12/h1-3,6,9-11H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIOUTVHQVRVNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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